molecular formula C20H18N2O7S B2427711 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide CAS No. 2034236-49-0

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide

Cat. No.: B2427711
CAS No.: 2034236-49-0
M. Wt: 430.43
InChI Key: QBGVLVUGWFNMHJ-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H18N2O7S and its molecular weight is 430.43. The purity is usually 95%.
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Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O7S/c23-18-7-8-19(24)22(18)15-3-5-16(6-4-15)30(26,27)21-13-20(25,14-9-11-28-12-14)17-2-1-10-29-17/h1-6,9-12,21,25H,7-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGVLVUGWFNMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=COC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide is a sulfonamide derivative that has gained attention in pharmacological research for its potential biological activities. This article provides a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H18N2O5SC_{20}H_{18}N_{2}O_{5}S with a molecular weight of approximately 430.49 g/mol. The structure features a pyrrolidine ring, furan moieties, and a benzenesulfonamide group, which are known to influence its biological activity.

Pharmacological Properties

  • Analgesic and Anti-inflammatory Effects :
    • Research indicates that derivatives of succinimide compounds exhibit significant analgesic and anti-inflammatory properties. In a study involving animal models, administration of the compound at doses of 5 mg/kg and 10 mg/kg showed notable reductions in pain and inflammation markers compared to control groups .
  • Cardioprotective Effects :
    • The compound demonstrated cardioprotective effects against 5-fluorouracil (5-FU)-induced toxicity in rats. Histological examinations revealed improvements in cardiac tissue integrity after treatment with the compound, suggesting its potential role in mitigating drug-induced cardiotoxicity .
  • Hepatoprotective Activity :
    • Similar studies highlighted the hepatoprotective properties of the compound, where it significantly reduced liver enzyme levels (ALP, ALT, AST) elevated by toxic agents like 5-FU. This suggests its utility in protecting liver function during chemotherapy .
  • Lipid Metabolism Modulation :
    • The compound also exhibited lipid-lowering effects, characterized by decreased levels of total cholesterol and triglycerides in treated subjects. This effect was dose-dependent, with the higher dose yielding more pronounced results .

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with G Protein-Coupled Receptors (GPCRs) : Molecular docking studies revealed that the compound interacts favorably with human beta2-adrenergic receptors and calcium channel T-type receptors, indicating potential pathways for its therapeutic effects .
  • Inhibition of Oxidative Stress : The compound's ability to reduce reactive oxygen species (ROS) production may contribute to its neuroprotective and anti-inflammatory activities .

Case Study 1: Analgesic Efficacy

In a controlled study involving rats subjected to induced pain models, the administration of the compound resulted in a significant reduction in pain responses compared to untreated controls. The study utilized behavioral assessments alongside biochemical markers to confirm analgesic efficacy.

Case Study 2: Hepatotoxicity Recovery

Another study focused on the hepatoprotective effects against 5-FU toxicity showed that treatment with the compound led to significant recovery of liver function markers after exposure to toxic agents. Histological analysis confirmed that liver architecture was preserved in treated groups compared to those receiving only 5-FU.

Data Summary

Biological ActivityObservationsDose (mg/kg)Reference
AnalgesicSignificant pain reduction5 & 10
Anti-inflammatoryDecreased inflammatory markers5 & 10
CardioprotectiveImproved cardiac tissue integrity10
HepatoprotectiveReduced liver enzyme levels5 & 10
Lipid metabolism modulationLowered cholesterol and triglycerides10

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